An In-Depth Technical Guide to the Chemical Properties and Applications of 1,3-Dibromopropane-1,1,3,3-D4
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,3-Dibromopropane-1,1,3,3-D4
Introduction
In the landscape of modern medicinal chemistry and mechanistic organic research, the strategic use of isotopic labeling has become an indispensable tool. 1,3-Dibromopropane-1,1,3,3-D4 is a deuterated analog of the common alkylating agent, 1,3-dibromopropane. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthesis, and critical applications for researchers, scientists, and drug development professionals.
The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions imparts subtle yet profound changes to a molecule's properties. The primary driver for the use of compounds like 1,3-Dibromopropane-1,1,3,3-D4 is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, meaning more energy is required to break it.[1] In drug development, if a C-H bond is located at a site of metabolic vulnerability (a "soft spot"), replacing it with a C-D bond can significantly slow down its cleavage by metabolic enzymes, such as the Cytochrome P450 family.[2][3] This modification can improve a drug's pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile by minimizing the formation of reactive metabolites.
This document serves as a detailed resource, offering both foundational data and field-proven insights into the effective use of this specialized chemical reagent.
Physicochemical Properties
While extensive experimental data for the 1,1,3,3-D4 isotopologue is not widely published, its physical properties can be reliably estimated from its well-characterized protium (non-deuterated) analog, 1,3-dibromopropane (CAS 109-64-8). The primary difference arises from the increased molecular mass due to the four deuterium atoms.
| Property | Value | Source(s) |
| IUPAC Name | 1,3-dibromopropane-1,1,3,3-d4 | - |
| Synonyms | Trimethylene-1,1,3,3-d4 dibromide | - |
| Molecular Formula | C₃H₂D₄Br₂ | - |
| Molecular Weight | 205.92 g/mol | Calculated |
| Appearance | Colorless to light-yellow liquid (predicted) | [4] |
| Boiling Point | ~167 °C (predicted) | [5][6] |
| Melting Point | ~-34 °C (predicted) | [5][6] |
| Density | ~2.0 g/mL at 25 °C (predicted) | [4][5] |
| Solubility | Limited in water (~1.7 g/L); Soluble in most organic solvents (alcohols, ethers) | [4][7] |
| Refractive Index | ~1.524 at 20 °C (predicted) | [5][6] |
Note: Physical properties such as boiling point, melting point, density, and refractive index are estimated to be very close to the non-deuterated analog (MW 201.89 g/mol ) and are provided for guidance.
Spectroscopic Profile and Structural Elucidation
The defining characteristics of 1,3-Dibromopropane-1,1,3,3-D4 are revealed through spectroscopic analysis. The presence of deuterium dramatically alters the expected spectra compared to the standard compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is significantly simplified. While the non-deuterated analog shows a complex pattern (a pentuplet and a triplet), the spectrum of 1,3-Dibromopropane-1,1,3,3-D4 is expected to show a single peak: a singlet corresponding to the two equivalent protons of the central -CH₂- group. The absence of adjacent protons eliminates spin-spin coupling.
-
¹³C NMR: The carbon spectrum is expected to display two signals.
-
The central -CH₂ - carbon will appear as a standard singlet.
-
The two terminal -CD₂ - carbons will appear as triplets . This splitting is due to the one-bond coupling between carbon-13 and deuterium (a spin-1 nucleus).
-
-
²H (Deuterium) NMR: Deuterium NMR is a powerful tool for confirming successful deuteration.[8][9] The spectrum will show a single resonance corresponding to the four equivalent deuterium atoms on the terminal carbons, providing direct evidence of the isotopic labeling.
Mass Spectrometry (MS)
The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition. Key features include:
-
Molecular Ion Peak (M⁺): The M⁺ peak will be observed at m/z corresponding to the deuterated molecular weight (~205.92).
-
Bromine Isotopic Pattern: A hallmark of bromine-containing compounds is the isotopic signature of ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 ratio. For a molecule with two bromine atoms, this results in a characteristic M⁺, M⁺+2, and M⁺+4 pattern with a relative intensity ratio of approximately 1:2:1.[10] For 1,3-Dibromopropane-1,1,3,3-D4, this cluster will be centered around m/z 206.
-
Fragmentation: Common fragmentation pathways include the loss of a bromine radical (M-Br) and subsequent fragmentation of the propyl chain. The masses of these fragments will reflect the presence of the deuterium labels.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by vibrations of the covalent bonds. The substitution of hydrogen with deuterium results in a notable shift in stretching frequencies.
-
C-D Stretching: The most significant feature will be the appearance of C-D stretching absorption bands in the range of 2100-2250 cm⁻¹ .[11][12] This is a much lower frequency than the typical C-H stretching bands found around 2850-3000 cm⁻¹, providing clear evidence of deuteration.[13]
-
C-H Stretching: Weak to medium absorption bands corresponding to the central -CH₂- group will remain in the 2850-2960 cm⁻¹ region.
-
C-Br Stretching: The C-Br stretching vibration will be present in the fingerprint region, typically below 700 cm⁻¹.
Synthesis and Purification
A reliable synthesis of 1,3-Dibromopropane-1,1,3,3-D4 requires a deuterated precursor. A logical and efficient pathway begins with the deuteration of diethyl malonate at the acidic α-carbon position.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a three-stage process: deuteration of the starting material, reduction to the diol, and subsequent bromination.
Caption: Proposed synthetic route for 1,3-Dibromopropane-1,1,3,3-D4.
Detailed Experimental Protocol
Causality: This protocol is designed for robustness. The H/D exchange on diethyl malonate is efficient due to the high acidity of the α-protons.[14] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both ester groups to primary alcohols. Finally, phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids are standard and effective reagents for converting primary alcohols to alkyl bromides.[15][16]
Stage 1: Synthesis of Diethyl Malonate-d2 (from Diethyl Malonate)
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: To a solution of sodium ethoxide (NaOEt) in ethanol, add deuterium oxide (D₂O). Carefully add diethyl malonate (CAS 105-53-3) to the solution.
-
Equilibration: Stir the mixture at reflux for several hours to allow for complete hydrogen-deuterium exchange at the α-position.
-
Workup: Cool the reaction, neutralize with an acid (e.g., DCl in D₂O), and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield diethyl malonate-d2.
Stage 2: Synthesis of 1,3-Propanediol-1,1,3,3-d4 (from Diethyl Malonate-d2)
-
Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension in an ice bath. Dissolve the diethyl malonate-d2 from Stage 1 in anhydrous THF and add it dropwise via the dropping funnel to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature and then gently reflux for 2-4 hours to ensure complete reduction.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrates and dry over anhydrous sodium sulfate. Remove the solvent to yield crude 1,3-propanediol-1,1,3,3-d4.
Stage 3: Synthesis of 1,3-Dibromopropane-1,1,3,3-D4 (from 1,3-Propanediol-1,1,3,3-d4)
-
Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagents: Place the 1,3-propanediol-1,1,3,3-d4 from Stage 2 in the flask. Cool the flask in an ice bath.
-
Addition: Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled diol with vigorous stirring. The reaction is exothermic.
-
Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux for 3-4 hours.[15]
-
Purification (Self-Validating System):
-
Cool the reaction mixture and slowly pour it over crushed ice to decompose any remaining PBr₃.
-
Transfer the mixture to a separatory funnel. The desired product will form a dense organic layer.
-
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate (to neutralize acidic byproducts), and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter and purify the final product by fractional distillation. The boiling point should be near 167 °C.[15] The purity can be validated by GC-MS and NMR spectroscopy as described above.
-
Reactivity and Applications in Drug Development
The primary utility of 1,3-Dibromopropane-1,1,3,3-D4 is as a precision tool for introducing a deuterated three-carbon linker into a molecule. The two bromine atoms serve as excellent leaving groups in Sₙ2 reactions, allowing for facile reaction with a variety of nucleophiles (e.g., amines, thiols, carbanions).
Application: Metabolic Stabilization via the Kinetic Isotope Effect
The most compelling application in drug development is to thwart metabolic oxidation. Many drugs are cleared from the body via oxidation of alkyl chains by P450 enzymes. If this oxidation occurs at a terminal methyl group or an internal methylene group that is part of a pharmacophore, deuteration at that site can slow the process.
Mechanism of Action:
-
Metabolic Soft Spot: A C-H bond in a drug molecule is identified as a primary site of enzymatic oxidation (hydroxylation). This cleavage is often the rate-determining step of the drug's metabolic clearance.
-
Isotopic Reinforcement: 1,3-Dibromopropane-1,1,3,3-D4 is used to synthesize an analog of the drug where the vulnerable C-H bonds are replaced with C-D bonds.
-
Slower Metabolism: Due to the higher activation energy required to break the C-D bond, the rate of metabolism at this position is significantly reduced.[17] This leads to a longer drug half-life (t₁/₂) and increased overall drug exposure (AUC).
Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).
Safe Handling and Storage
The safety profile of 1,3-Dibromopropane-1,1,3,3-D4 is expected to be identical to its non-deuterated counterpart. It is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents and strong bases.[7][18]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
1,3-Dibromopropane-1,1,3,3-D4 is more than a simple halogenated alkane; it is a precision instrument for advanced chemical research and pharmaceutical design. Its true value lies not in its bulk chemical properties, which closely mirror those of its common analog, but in the strategic placement of its four deuterium atoms. By understanding its unique spectroscopic signature and leveraging the kinetic isotope effect, researchers can probe reaction mechanisms and intelligently design drug candidates with superior metabolic stability and improved therapeutic profiles. Proper handling and a well-designed synthetic strategy, as outlined in this guide, are paramount to harnessing the full potential of this powerful reagent.
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